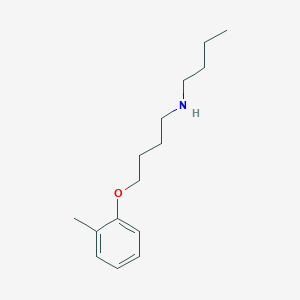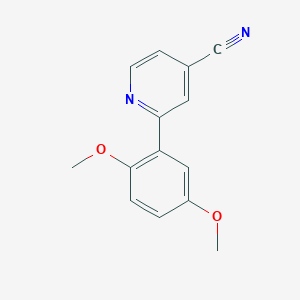![molecular formula C19H20N2O3 B5084500 3-[benzyl(methyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5084500.png)
3-[benzyl(methyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[benzyl(methyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, also known as BMMDP, is a chemical compound that belongs to the class of pyrrolidinophenone derivatives. BMMDP has gained significant attention in the scientific community due to its potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience.
科学的研究の応用
3-[benzyl(methyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various research fields. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of new drugs for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. In pharmacology, this compound has been used as a tool to study the mechanism of action of various neurotransmitters, including dopamine, serotonin, and norepinephrine. In neuroscience, this compound has been used as a probe to study the structure and function of various brain regions, including the prefrontal cortex, hippocampus, and striatum.
作用機序
The exact mechanism of action of 3-[benzyl(methyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed that this compound acts as a dopamine and serotonin reuptake inhibitor, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft. This, in turn, leads to an increase in the activation of their respective receptors, resulting in various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects in animal models. These effects include an increase in locomotor activity, anxiolytic effects, antidepressant effects, and cognitive enhancement. This compound has also been shown to increase the release of dopamine, serotonin, and norepinephrine in various brain regions, leading to an increase in their respective receptor activation.
実験室実験の利点と制限
3-[benzyl(methyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of lower doses in animal models. Additionally, this compound has a relatively long half-life, which allows for the study of its effects over an extended period. However, one limitation of this compound is its potential for abuse, which requires caution when handling and storing the compound.
将来の方向性
3-[benzyl(methyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has several potential future directions for research. One direction is the development of new drugs based on the structure of this compound for the treatment of various neurological disorders. Another direction is the study of the effects of this compound on various neurotransmitter systems, including the glutamate and GABA systems. Additionally, the study of the long-term effects of this compound on various physiological and biochemical systems is another potential future direction.
合成法
3-[benzyl(methyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione can be synthesized using a multi-step process involving the reaction of 4-methoxybenzaldehyde with methylamine, followed by the reaction of the resulting Schiff base with benzyl chloride and pyrrolidine-2,5-dione. The final product is obtained after purification using various chromatographic techniques.
特性
IUPAC Name |
3-[benzyl(methyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-20(13-14-6-4-3-5-7-14)17-12-18(22)21(19(17)23)15-8-10-16(24-2)11-9-15/h3-11,17H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZGVPCEZMHBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methylphenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B5084419.png)
![4-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5084425.png)

![2-[4-(1-azepanylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5084446.png)
![2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5084451.png)

![N~1~-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,1-cyclopropanedicarboxamide](/img/structure/B5084466.png)
![methyl N-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-D-alaninate](/img/structure/B5084467.png)
![2-bromo-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5084470.png)

![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N-ethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5084494.png)
![6-ethyl-3-(2-oxo-2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5084506.png)
![5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084524.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B5084535.png)
